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Urapidil-d3(methoxy-d3)

Cat. No.: B602560
CAS No.: 1398066-08-4
M. Wt: 390.5
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Description

Significance of Deuteration in Drug Discovery and Development

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), has gained significant traction in drug discovery. nih.gov This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic reactions. unibestpharm.com This can lead to several potential benefits for a drug candidate, including:

Improved Metabolic Stability: By making the drug more resistant to metabolic breakdown, its half-life in the body can be extended. unibestpharm.com

Enhanced Bioavailability: A slower metabolism can lead to a higher concentration of the drug in the bloodstream.

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. researchgate.net

Increased Efficacy and Safety: The combination of these factors can potentially lead to a more effective and safer drug. nih.gov

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. nih.govmusechem.com

Role of Stable Isotope Labeled Compounds as Research Probes

Stable isotope labeled compounds, including deuterated molecules, are invaluable as research probes to investigate biological and chemical processes. symeres.comacs.org They are widely used to:

Trace Metabolic Pathways: Researchers can follow the journey of a labeled compound through an organism to understand how it is absorbed, distributed, metabolized, and excreted (ADME). musechem.comiris-biotech.de

Elucidate Reaction Mechanisms: The kinetic isotope effect introduced by deuterium can provide insights into the step-by-step process of chemical reactions. symeres.comresearchgate.net

Act as Internal Standards: In analytical techniques like mass spectrometry, a known quantity of a stable isotope-labeled compound is added to a sample. iris-biotech.denih.gov This "internal standard" allows for the precise quantification of the non-labeled compound. iris-biotech.de

Overview of Urapidil (B1196414) and the Rationale for Deuterated Analogues in Academic Research

Urapidil is a medication used to treat hypertension. clearsynth.comnih.gov It acts as an antagonist at α1-adrenergic receptors and also has a central antihypertensive effect. nih.gove-century.us In academic and clinical research, urapidil has been studied for its effectiveness in various scenarios, including hypertensive emergencies and in specific patient populations like those with acute stroke or pre-eclampsia. clinicaltrials.eutaylorandfrancis.comdrugbank.com

The development of deuterated analogues of urapidil, such as Urapidil-d3(methoxy-d3), is driven by the need for highly specific and reliable tools for research. These labeled compounds are essential for pharmacokinetic studies, allowing researchers to accurately measure the concentration of urapidil in biological samples. nih.govclearsynth.com The use of a deuterated internal standard like Urapidil-d3(methoxy-d3) in mass spectrometry-based assays is a common practice to ensure the accuracy and precision of the analytical results.

Urapidil-d3(methoxy-d3): A Detailed Profile

Urapidil-d3(methoxy-d3) is a stable isotope-labeled version of urapidil where three hydrogen atoms in the methoxy (B1213986) group have been replaced with deuterium atoms. pharmaffiliates.comlgcstandards.com

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₀H₂₆D₃N₅O₃ clearsynth.com
Molecular Weight 390.5 g/mol clearsynth.com
CAS Number 1398066-08-4 clearsynth.com
Synonym 6-((3-(4-(2-(Methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione pharmaffiliates.com
Isotopic Purity Typically ≥98% atom D superchroma.com.tw
Chemical Purity Typically ≥98% by HPLC
Appearance Varies by supplier, often a solid
Storage Recommended at 2-8°C in a refrigerator pharmaffiliates.com

This table is interactive. Click on the headers to sort.

Synthesis

The synthesis of stable isotope-labeled compounds like Urapidil-d3(methoxy-d3) is a specialized process in organic chemistry. symeres.com It generally involves using a starting material that already contains the deuterium isotope, followed by a series of chemical reactions to build the final molecule. symeres.com For Urapidil-d3(methoxy-d3), this would likely involve a precursor containing a trideuteriomethoxy group.

Applications in Research

The primary application of Urapidil-d3(methoxy-d3) is as an internal standard for the quantification of urapidil in biological samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). qmx.com Its use is critical in:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of urapidil. nih.govclearsynth.com

Bioequivalence Studies: To compare the bioavailability of different formulations of urapidil. nih.gov

Metabolite Identification: To aid in the identification and quantification of urapidil's metabolites. iris-biotech.de

The use of a stable isotope-labeled internal standard is preferred because it has nearly identical chemical and physical properties to the analyte (urapidil) but can be distinguished by its higher mass in a mass spectrometer. clearsynth.com This co-elution during chromatography and distinct detection allows for correction of any sample loss during preparation and analysis, leading to highly accurate and precise measurements. iris-biotech.de

Properties

CAS No.

1398066-08-4

Molecular Formula

C20H26D3N5O3

Molecular Weight

390.5

Purity

98% by HPLC; 99% atom D;

Related CAS

34661-75-1 (unlabelled);  64887-14-5 (unlabelled hydrochloride)

Synonyms

6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil

tag

Urapidil

Origin of Product

United States

Synthesis and Chemical Characterization of Urapidil D3 Methoxy D3

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Urapidil-d3(methoxy-d3) involves the specific replacement of three hydrogen atoms with deuterium atoms on the methoxy (B1213986) group of the Urapidil (B1196414) molecule. This requires a targeted synthetic approach that introduces the deuterated methyl group (-CD3) onto a suitable precursor.

Strategies for Methoxy-d3 Labeling

The introduction of a trideuteromethyl group onto an aromatic ring, specifically as a methoxy ether, can be achieved through several methodologies. A primary strategy involves the O-methylation of a phenolic precursor using a deuterated methylating agent.

Commonly used reagents for this purpose include methyl-d3 iodide (CD3I) and dimethyl sulfate-d6 ((CD3)2SO4). thieme-connect.com However, these reagents are noted for their toxicity and carcinogenic properties. thieme-connect.com

More recent and sustainable approaches utilize alternative deuterating agents. One such method is a solvent-free, mechanochemical approach that employs trimethyloxosulphonium iodide-d9 (TMSOI-d9) as the -CD3 source. thieme-connect.comresearchgate.netthieme-connect.de This technique involves the mechanical grinding of the phenolic precursor with TMSOI-d9 and a base, such as potassium carbonate (K2CO3), to achieve O-trideuteromethylation. thieme-connect.comresearchgate.net This method is considered advantageous as it can improve yields and reduce the use of hazardous reagents. thieme-connect.comresearchgate.netthieme-connect.de

Another viable strategy is the palladium-catalyzed coupling of deuterated methanol (B129727) (CD3OD) with an appropriate aryl halide precursor. researchgate.net These modern methods provide versatile and often safer routes to installing the methoxy-d3 group.

Precursors and Reaction Conditions in Urapidil-d3 Synthesis

The direct precursor for the final deuteration step in the synthesis of Urapidil-d3(methoxy-d3) is the O-demethylated form of Urapidil: 6-(3-[4-(o-hydroxyphenyl)piperazinyl]-propylamino)-1,3-dimethyluracil. researchgate.net This precursor contains the necessary phenolic hydroxyl group that will be alkylated with the deuterated methyl group.

The synthesis of the Urapidil backbone itself can be achieved through various routes, including a formal synthesis via the anti-Markovnikov hydroamination of an allyl alcohol precursor. chemrxiv.org The key final step is the etherification of the phenolic precursor.

Using the mechanochemical approach, the reaction would involve triturating the O-demethylated Urapidil precursor with TMSOI-d9 and a base like K2CO3, often with gentle heating to drive the reaction to completion. thieme-connect.comresearchgate.net The table below summarizes typical reaction parameters for such a deuteration strategy.

Table 1: Illustrative Reaction Conditions for Methoxy-d3 Labeling

Parameter Condition Purpose
Precursor 6-(3-[4-(o-hydroxyphenyl)piperazinyl]-propylamino)-1,3-dimethyluracil Provides the scaffold for deuteration.
Deuterating Agent Trimethyloxosulphonium iodide-d9 (TMSOI-d9) Serves as the source of the -CD3 group. thieme-connect.comresearchgate.net
Base Anhydrous Potassium Carbonate (K2CO3) Facilitates the deprotonation of the phenolic hydroxyl group. thieme-connect.comresearchgate.net
Method Mechanochemical trituration (solvent-free) Provides energy for the reaction and avoids hazardous solvents. thieme-connect.de
Temperature 50-110 °C To optimize reaction rate and yield. thieme-connect.comresearchgate.net

| Workup | Extraction and Column Chromatography | To isolate and purify the final Urapidil-d3(methoxy-d3) product. thieme-connect.de |

Structural Elucidation and Isotopic Purity Assessment

Following synthesis, a rigorous analytical workflow is essential to confirm the correct chemical structure, verify the precise location of the deuterium label, and assess the isotopic and chemical purity of Urapidil-d3(methoxy-d3).

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the successful and specific incorporation of deuterium. researchgate.net

¹H NMR (Proton NMR): In a ¹H NMR spectrum of Urapidil-d3(methoxy-d3), the successful labeling is confirmed by the disappearance or significant attenuation of the singlet signal corresponding to the methoxy (-OCH3) protons. thieme-connect.comthieme-connect.de This signal typically appears around 3.8 ppm in the spectrum of non-deuterated Urapidil. The integration of any residual signal allows for the quantification of isotopic purity (deuterium incorporation). thieme-connect.com

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signal, confirming its presence in the molecule.

Table 2: Representative NMR Data for Urapidil-d3(methoxy-d3) Characterization

Nucleus Expected Observation Purpose
¹H Absence or >98% reduction of the methoxy proton signal (~3.8 ppm). Confirms deuterium incorporation at the target site. thieme-connect.comthieme-connect.de
¹³C Presence of all expected carbon signals for the Urapidil skeleton. Verifies the integrity of the molecular structure.

| ²H | Presence of a signal corresponding to the -OCD3 group. | Directly detects the incorporated deuterium. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity

High-Resolution Mass Spectrometry (HRMS) is employed to verify the molecular formula and confirm the isotopic enrichment of the final product. researchgate.net HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated and non-deuterated compounds. umb.edumdpi.com

For Urapidil-d3(methoxy-d3), the expected molecular weight is approximately 390.5, corresponding to the molecular formula C20H26D3N5O3. pharmaffiliates.com This is in contrast to the molecular weight of unlabeled Urapidil, which is approximately 387.5 (C20H29N5O3). nih.gov The detection of the correct molecular ion peak by HRMS confirms that three deuterium atoms have been incorporated. pharmaffiliates.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the mass of the fragment containing the methoxyphenyl group would confirm that the label is in the correct position. innovareacademics.ininnovareacademics.in

Table 3: Mass Spectrometry Data for Urapidil vs. Urapidil-d3(methoxy-d3)

Compound Molecular Formula Exact Mass (Monoisotopic) Expected [M+H]⁺
Urapidil C20H29N5O3 387.22704 ~388.2344

| Urapidil-d3(methoxy-d3) | C20H26D3N5O3 | 390.24582 | ~391.2522 |

Chromatographic Purity Analysis for Research Applications

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are standard for determining the chemical purity of Urapidil-d3(methoxy-d3). researchgate.netpharmaffiliates.com These methods separate the target compound from any unreacted precursors, reagents, or synthetic by-products. innovareacademics.ininnovareacademics.inresearchgate.net

The analysis provides a purity value, typically expressed as a percentage, ensuring the material is suitable for its intended use in research, such as in pharmacokinetic studies where it serves as an internal standard. innovareacademics.inresearchgate.netmedchemexpress.com A single, sharp peak at the expected retention time in the chromatogram, with minimal to no other peaks, indicates high chemical purity. pharmaffiliates.comgoogle.com

Advanced Analytical Methodologies Utilizing Urapidil D3 Methoxy D3 As an Internal Standard

Development of Quantitative Bioanalytical Methods

The development of robust and reliable quantitative bioanalytical methods is essential for pharmacokinetic and bioequivalence studies. Urapidil-d3(methoxy-d3) plays a critical role in these methods by compensating for variability during sample preparation and analysis. uni-hamburg.de

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies

UPLC-MS/MS methods offer significant advantages in terms of speed, resolution, and sensitivity for bioanalytical applications. lcms.cz A rapid and selective UPLC-MS/MS method has been developed for the quantification of urapidil (B1196414) in human plasma using Urapidil-d4 as a deuterium-labeled internal standard. researchgate.netinnovareacademics.ininnovareacademics.in This method employs a solid-phase extraction (SPE) technique for sample clean-up, which effectively removes interfering substances from the plasma matrix. researchgate.netinnovareacademics.ininnovareacademics.in The chromatographic separation is achieved on a C18 column with a simple gradient elution, allowing for the accurate and precise measurement of urapidil at nanogram levels from a small plasma volume (0.1 mL). researchgate.netinnovareacademics.ininnovareacademics.in The use of UPLC technology, with its sub-2-µm particle columns, allows for high resolution and high throughput, which significantly reduces the need for extensive method development. lcms.cz

Key features of a developed UPLC-MS/MS method include:

Sample Preparation: Solid-phase extraction using a polymeric reversed-phase cartridge. researchgate.netinnovareacademics.ininnovareacademics.in

Chromatographic Separation: A C18 column with gradient elution. researchgate.netinnovareacademics.in

Detection: Mass spectrometric detection using selective reaction monitoring (SRM). researchgate.netinnovareacademics.ininnovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely used and powerful technique for the quantitative analysis of drugs in biological fluids. nih.govnih.gov Several sensitive and selective LC-MS/MS methods have been developed and validated for the determination of urapidil in plasma. nih.govnih.gov These methods often utilize liquid-liquid extraction (LLE) or solid-phase extraction for sample preparation. innovareacademics.innih.govnih.gov For instance, a method using LLE with ethyl acetate (B1210297) has been successfully applied to a human pharmacokinetic study. nih.gov Another method employed LLE for the analysis of urapidil in rat plasma, demonstrating its applicability in preclinical studies. nih.gov The quantification is typically performed in the positive ion multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.govresearchgate.net

The following table summarizes the parameters of a representative LC-MS/MS method for urapidil quantification:

ParameterDetails
Sample Preparation Liquid-liquid extraction with ethyl acetate nih.gov
Chromatography Phenomenex C18 column (4.6 × 50 mm, 5 µm) nih.gov
Mobile Phase 0.1% formic acid-acetonitrile (10:90, v/v) nih.gov
Flow Rate 0.6 mL/min nih.gov
Detection Mode Positive ion multiple reaction monitoring (MRM) nih.gov
Linear Range 2.0–2503.95 ng/mL for urapidil nih.gov
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL for urapidil nih.gov

Method Validation Parameters for Deuterated Internal Standards

The validation of bioanalytical methods is crucial to ensure their reliability and reproducibility. For methods employing deuterated internal standards like Urapidil-d3(methoxy-d3), specific validation parameters are assessed to demonstrate the method's performance.

Specificity and Selectivity in Complex Biological Matrices

Specificity and selectivity are critical parameters that ensure the analytical method can differentiate and quantify the analyte of interest from other components in the sample, such as metabolites, endogenous substances, and concomitant medications. uni-hamburg.de In the context of LC-MS/MS and UPLC-MS/MS methods for urapidil, the use of a deuterated internal standard like Urapidil-d4 enhances selectivity. researchgate.netinnovareacademics.ininnovareacademics.in The methods are designed to be highly selective by monitoring specific precursor to product ion transitions for both urapidil and its deuterated internal standard. nih.govresearchgate.net The absence of interfering peaks at the retention times of the analyte and the internal standard in blank plasma samples from multiple sources confirms the specificity of the method. researchgate.netresearchgate.net This ensures that the measured signal is solely from the compound of interest, leading to accurate quantification. uni-hamburg.de

Linearity and Calibration Range Determination

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. chromatographyonline.com For the quantification of urapidil, calibration curves are constructed by plotting the peak area ratio of urapidil to the internal standard against the nominal concentration of the calibration standards. researchgate.netnih.govresearchgate.netresearchgate.net These curves consistently demonstrate excellent linearity over a defined concentration range, with correlation coefficients (r²) typically greater than 0.99. researchgate.netresearchgate.net For example, a UPLC-MS/MS method for urapidil in human plasma was validated for a linear range of 5–500 ng/mL. researchgate.net Another LC-MS/MS method for urapidil in rat plasma exhibited a linear dynamic range of 0.1–500 ng/mL. nih.gov The establishment of a wide and linear calibration range allows for the accurate measurement of urapidil concentrations expected in clinical and preclinical studies. nih.govresearchgate.net

The following table presents typical linearity and range data from validated methods:

MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)
UPLC-MS/MS researchgate.netHuman Plasma5–500≥ 0.99
LC-MS/MS nih.govRat Plasma0.1–500Not specified, but assay was linear
LC-MS/MS nih.govHuman Plasma2.0–2503.95Not specified, but plots were linear
LC-MS/MS researchgate.netRabbit Plasma5–1000Not specified, but plots were linear

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. researchgate.net These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). researchgate.netnih.govresearchgate.netresearchgate.net For the UPLC-MS/MS and LC-MS/MS methods for urapidil, the intra-run and inter-run precision and accuracy were consistently within acceptable limits, typically within 15% (or 20% for the LLOQ). researchgate.netnih.govresearchgate.netresearchgate.net For instance, a UPLC-MS/MS method reported intra-run and inter-run precision and accuracy within 10%. researchgate.net Similarly, an LC-MS/MS method for urapidil in rat plasma demonstrated acceptable precision (<7%) and accuracy (100 ± 8%). nih.gov The high precision and accuracy afforded by the use of a deuterated internal standard ensure the reliability of the quantitative data obtained. researchgate.netnih.gov

The table below provides a summary of precision and accuracy data from a validated LC-MS/MS method for urapidil:

Concentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC nih.gov5.8997.834.3296.48
Medium QC nih.gov2.5692.313.1593.72
High QC nih.gov3.4794.262.9895.14

Extraction Efficiency and Recovery Optimization

In quantitative analysis, extraction efficiency refers to the percentage of the analyte of interest recovered from a biological matrix during the sample preparation process. Optimizing this recovery is crucial for the sensitivity and reliability of an analytical method. Urapidil-d3(methoxy-d3) plays a pivotal role in both the optimization and quality control of extraction procedures for Urapidil.

The principle behind using a SIL-IS like Urapidil-d3(methoxy-d3) is that it is added to the biological sample at a known concentration before any extraction steps. researchgate.net Because it is structurally almost identical to Urapidil, it experiences the same potential losses during procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net By monitoring the signal of Urapidil-d3(methoxy-d3), analysts can accurately calculate and correct for any loss of Urapidil, thereby providing a true measure of the analyte's concentration.

Research on the quantification of Urapidil in plasma has demonstrated high and consistent recovery when using a SIL-IS. For instance, studies employing LLE for sample cleanup have reported mean recovery values for Urapidil that are consistently high. researchgate.net While the recovery might fluctuate slightly between samples, the ratio of the analyte to the internal standard remains constant, ensuring the final calculated concentration is accurate. researchgate.net This negates the need for achieving 100% recovery, as the internal standard effectively normalizes the results. researchgate.net

Table 1: Representative Extraction Recovery of Urapidil from Human Plasma using an Internal Standard

Analyte Quality Control Level Mean Recovery (%)
Urapidil Low 93.5%
Urapidil Medium 96.4%
Urapidil High 95.2%

Data derived from studies quantifying Urapidil in plasma. researchgate.net

The optimization process involves testing various extraction solvents, pH conditions, and phase-separation techniques to maximize the recovery of both the analyte and the internal standard. The consistency of the recovery for Urapidil-d3(methoxy-d3) across different concentration levels validates the robustness of the extraction method.

Lower Limit of Quantitation (LLOQ) and Detection (LOD)

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise, though not necessarily quantified with precision. researchgate.net The use of Urapidil-d3(methoxy-d3) is critical for establishing a reliable and sensitive LLOQ for Urapidil.

At low concentrations, the analytical signal is weaker and more susceptible to interference from the sample matrix and instrument noise. Urapidil-d3(methoxy-d3) provides a stable and predictable signal that helps to accurately integrate the analyte peak and differentiate it from the background. This ensures that the measurement at the LLOQ is both precise and accurate.

Validated LC-MS/MS methods for Urapidil quantification have achieved very low LLOQ values, demonstrating the high sensitivity of the technique when a SIL-IS is employed. These methods are essential for pharmacokinetic studies where drug concentrations can fall to very low levels over time.

Table 2: Reported LLOQ Values for Urapidil in Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Method LLOQ Linear Range
LC-MS/MS Method A 0.1 ng/mL 0.1 - 500 ng/mL
LC-MS/MS Method B 5 ng/mL 5 - 1000 ng/mL

Data from published bioanalytical methods for Urapidil. researchgate.net

The achievement of a low LLOQ is a testament to a well-optimized method, including efficient sample extraction and sensitive instrument detection, all of which are validated by the consistent performance of the internal standard, Urapidil-d3(methoxy-d3).

Application of Urapidil-d3(methoxy-d3) in Reference Standard Traceability and Quality Control

Beyond its role in individual sample analysis, Urapidil-d3(methoxy-d3) is fundamental to ensuring the long-term reliability and comparability of analytical results through reference standard traceability and quality control.

Traceability in analytical measurements means that a result can be related to a recognized reference, such as a primary Certified Reference Material (CRM), through an unbroken chain of comparisons. mhlw.go.jp Urapidil-d3(methoxy-d3), as a high-purity, stable isotope-labeled compound, serves as an excellent internal reference point in this chain. lgcstandards.comclearsynth.com When a laboratory quantifies Urapidil using a primary reference standard, the use of Urapidil-d3(methoxy-d3) ensures that the calibration curve and all subsequent measurements are robust against variations in instrument performance or sample preparation. This allows for the accurate transfer of measurement capability from a primary standard to routine laboratory working standards and ensures that results from different laboratories or from the same laboratory over time can be reliably compared.

Quality Control (QC) in an analytical laboratory involves a set of procedures to monitor the validity of measurements. Urapidil-d3(methoxy-d3) is integral to this process. QC samples, prepared at multiple concentrations, are spiked with the internal standard and analyzed alongside study samples. The consistent response ratio between Urapidil and Urapidil-d3(methoxy-d3) in these QC samples demonstrates that the analytical method is performing as expected. pmda.go.jp Any deviation in this ratio can signal a problem with the extraction process, instrument calibration, or reagent integrity, allowing the analyst to take corrective action before reporting invalid data. This continuous monitoring ensures the reliability and integrity of the entire analytical procedure from batch to batch. pmda.go.jp

Investigations into Metabolic Fate and Biotransformation Via Deuterium Labeling

In Vitro Metabolic Stability Studies Using Deuterated Urapidil (B1196414)

In vitro metabolic stability assays are fundamental in early drug discovery for predicting the in vivo hepatic clearance of a compound. srce.hr These assays evaluate the rate at which a drug is metabolized by liver enzymes, providing crucial data on its potential half-life and bioavailability. eurofinsdiscovery.comdomainex.co.uk For deuterated compounds like Urapidil-d3(methoxy-d3), these studies are essential to quantify the impact of isotopic substitution on metabolic rate.

Hepatic microsomal stability assays are a common high-throughput method to assess metabolic stability. evotec.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com The procedure involves incubating the test compound, such as Urapidil-d3(methoxy-d3), with pooled liver microsomes (from human or animal species) and necessary cofactors like NADPH at 37°C. pharmaron.com The concentration of the parent compound is measured at various time points to determine its rate of depletion. domainex.co.uk

From this depletion curve, key parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is typically reported in units of µL/min/mg of microsomal protein. srce.hrdomainex.co.uk

These in vitro results are then scaled to predict in vivo hepatic clearance in humans or other species. srce.hr For low-clearance compounds, assay conditions may be modified, for instance by using higher protein concentrations or longer incubation times, to obtain a measurable rate of depletion. nih.govnih.gov

Table 1: Example Data from a Hepatic Microsomal Stability Assay

CompoundIncubation Time (min)Parent Compound Remaining (%)Calculated t½ (min)Calculated CLint (µL/min/mg protein)
Urapidil01003555.8
588
1568
3045
4528
Urapidil-d3(methoxy-d3)0100>60<32.7
597
1592
3085
4577

Note: The data presented are illustrative examples and may not represent actual experimental results.

While microsomal assays are efficient for determining clearance, they lack the complete cellular machinery. Hepatocyte incubation models, using primary liver cells, are considered more physiologically relevant as they contain a full suite of metabolic enzymes and cofactors within an intact cellular environment. srce.hrscienceopen.com These models are invaluable for metabolic profiling—identifying the various metabolites formed from a parent drug. researchgate.net

The use of hepatocytes can reveal species-specific differences in metabolism. For instance, studies with non-deuterated urapidil have shown that human hepatocytes preferentially produce the hydroxylated metabolite (M1), whereas rat hepatocytes favor the O-demethylated (M2) and N-demethylated (M3) products. researchgate.net This suggests that such a system can be useful for predicting the metabolic pathways of new chemical entities. researchgate.net When studying Urapidil-d3(methoxy-d3), hepatocyte models are crucial for observing how deuteration alters this species-dependent metabolic pattern and for identifying any unique metabolites that may arise from metabolic switching. However, it is important to acknowledge that hepatocytes can undergo significant metabolic changes during and after isolation from the liver, which must be considered when interpreting results. nih.govplos.org

Hepatic Microsomal Assays and Intrinsic Clearance Determination

Preclinical In Vivo Biotransformation Studies in Animal Models

In vivo studies in animal models such as rats, dogs, and mice are critical for understanding the complete metabolic fate of a drug, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For Urapidil-d3(methoxy-d3), these studies allow for the identification of deuterated metabolites in biological matrices like urine and serum and provide a direct comparison to the metabolic pathways of the parent compound, urapidil. nih.gov

The primary metabolites of urapidil have been identified in various species, including humans, rats, and dogs. nih.govresearchgate.net These metabolites are formed through several key biotransformation reactions:

p-hydroxylation of the phenyl ring to produce M1 (p-hydroxylated urapidil). nih.govnih.gov

O-demethylation of the methoxy (B1213986) group to yield M2 (O-demethylated urapidil). nih.govnih.gov

N-demethylation or dealkylation at the uracil (B121893) moiety to form M3. nih.govnih.gov

N-oxidation of the piperazine (B1678402) ring, found in trace amounts in dogs, to form M5. nih.govnih.gov

For Urapidil-d3(methoxy-d3), the deuterium (B1214612) label is on the methoxy group. Therefore, any metabolite resulting from O-demethylation would lose the deuterium label. Conversely, metabolites formed through other pathways, like p-hydroxylation (M1) or N-dealkylation (M3), would retain the trideuteromethoxy group. The identification and characterization of these deuterated metabolites are typically performed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.govresearchgate.net

Table 2: Potential Metabolites of Urapidil and Urapidil-d3(methoxy-d3)

Metabolite IDMetabolic ReactionResulting Urapidil MetaboliteExpected Urapidil-d3 Metabolite
M1p-hydroxylationp-hydroxy-urapidilp-hydroxy-urapidil-d3(methoxy-d3)
M2O-demethylationO-desmethyl-urapidilO-desmethyl-urapidil (label is lost)
M3N-dealkylationN-dealkylated-urapidilN-dealkylated-urapidil-d3(methoxy-d3)
M5N-oxidationUrapidil-N-oxideUrapidil-d3(methoxy-d3)-N-oxide

A direct comparison of the metabolic profiles of urapidil and its deuterated analog reveals the impact of isotopic substitution. The metabolism of urapidil shows quantitative differences between species. nih.gov In humans, p-hydroxylation (M1) is the main pathway, while in dogs, N-demethylation (M3) predominates. nih.gov In rats, both p-hydroxylation (M1) and O-demethylation (M2) are significant pathways. nih.gov

Identification and Characterization of Deuterated Metabolites

Kinetic Isotope Effects on Metabolic Transformations

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The primary deuterium KIE occurs when a covalent bond to a hydrogen atom is broken in the rate-determining step of a reaction. libretexts.org Replacing the hydrogen with a deuterium atom results in a stronger chemical bond (C-D vs. C-H) that requires more energy to break, thus slowing down the reaction rate. libretexts.org

In the metabolism of Urapidil-d3(methoxy-d3), the key transformation subject to a significant KIE is O-demethylation. This reaction, catalyzed by CYP450 enzymes, involves the cleavage of a carbon-hydrogen bond on the methoxy group. By substituting these hydrogens with deuterium, the rate of this specific metabolic pathway is reduced. The magnitude of this effect (expressed as kH/kD) can be substantial, leading to a significant decrease in the formation of the O-demethylated metabolite (M2). thieme-connect.de

Pharmacokinetic Analysis in Preclinical Research Using Deuterated Urapidil

Utilization of Urapidil-d3(methoxy-d3) as a Tracer in Preclinical Pharmacokinetic Research

In modern drug discovery and development, stable isotope-labeled compounds are invaluable tools, primarily serving as tracers for quantification during preclinical and clinical studies. nih.govresearchgate.netmedchemexpress.com Urapidil-d3(methoxy-d3) is a deuterated analog of Urapidil (B1196414), specifically designed for use in such research applications. researchgate.netthieme-connect.de The substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group creates a molecule that is chemically almost identical to the parent drug but has a distinct, higher mass. pharmaffiliates.com

This mass difference is the key to its utility as a tracer, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in pharmacokinetic analysis. wiley.com When a biological sample (such as plasma, urine, or tissue homogenate) is analyzed, the mass spectrometer can simultaneously but separately detect and quantify both the non-deuterated (parent) drug and the deuterated Urapidil-d3(methoxy-d3) tracer.

The use of a stable isotope-labeled tracer like Urapidil-d3(methoxy-d3) offers significant advantages in pharmacokinetic research. It can be used as an internal standard for the accurate quantification of the parent drug, correcting for variations during sample preparation and analysis. Furthermore, in "pseudo-simultaneous" administration studies, the tracer can help delineate the pharmacokinetic profile of the drug under different conditions or in different formulations, improving the reliability of the data by minimizing intra-individual variability. This approach is fundamental to generating robust metabolite patterns and accurately quantifying the parent drug and its metabolic products in complex biological matrices. researchgate.net

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical research, providing essential data on the compound's fate within a biological system. wiley.comcareresearchllc.com These studies are typically conducted in animal models, such as rats, to predict the pharmacokinetic behavior in humans. careresearchllc.com For Urapidil, preclinical studies have established a clear ADME profile.

Following oral administration in rats, non-deuterated Urapidil is absorbed, reaching a maximum mean plasma concentration (Cmax) of 616 ± 73 ng/mL at 0.5 hours (Tmax). researchgate.net The area under the plasma concentration-time curve (AUC) is 1841 ± 308 ng·h/mL, with a clearance (Cl) of 2.47 ± 0.4 L/h and a half-life (t½) of approximately 2.5 hours. researchgate.net

Metabolism is a significant pathway for Urapidil clearance. Key biotransformations identified in preclinical models include:

Para-hydroxylation of the phenyl ring. researchgate.net

O-demethylation of the methoxy group, yielding an active o-hydroxyphenyl metabolite. researchgate.net

N-dealkylation of the uracil (B121893) side chain. researchgate.net

These metabolites, along with the unchanged parent drug, are then excreted from the body, primarily via the urine. researchgate.netnih.gov An ADME study involving Urapidil-d3(methoxy-d3) would follow a similar protocol, with researchers administering the compound to animal models and collecting biological samples over time to quantify the parent deuterated drug and its metabolites. The primary goal would be to determine if the deuteration at the methoxy position alters these fundamental ADME processes compared to the established profile of the non-deuterated parent compound.

Table 1: Preclinical Pharmacokinetic Parameters of Non-Deuterated Urapidil in Rats Data based on a single oral administration of 3 mg/kg. researchgate.net

Pharmacokinetic ParameterValue
Maximum Plasma Concentration (Cmax)616 ± 73 ng/mL
Time to Maximum Concentration (Tmax)0.5 hours
Area Under the Curve (AUC0-24)1841 ± 308 ng·h/mL
Half-life (t1/2)2.47 ± 0.4 hours
Clearance (Cl)2.47 ± 0.4 L/h

Impact of Deuteration on Pharmacokinetic Parameters in Preclinical Systems

The strategic replacement of hydrogen with deuterium at a metabolic site can significantly alter a drug's pharmacokinetic profile. nih.govresearchgate.net This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, enzymatic reactions that involve breaking this bond, such as those mediated by cytochrome P450 (CYP450) enzymes, can be slowed down. assumption.edu

Increased Plasma Exposure: With a major metabolic pathway inhibited, the parent drug would remain in circulation for a longer period. This would be reflected as an increase in the plasma half-life (t½) and a higher area under the curve (AUC). assumption.edu

Altered Metabolite Profile: Deuteration may redirect metabolism towards other available pathways. nih.govresearchgate.net In this case, a decrease in the formation of the O-demethylated metabolite could lead to a proportional increase in metabolites formed through para-hydroxylation or N-dealkylation.

This strategic modification aims to enhance the drug's metabolic stability, potentially leading to improved pharmacokinetic characteristics. researchgate.net The goal is to leverage the KIE to create a more robust drug candidate with a more favorable exposure profile. researchgate.netassumption.edu

Table 2: Expected Impact of Methoxy-d3 Deuteration on Urapidil Pharmacokinetic Parameters

Pharmacokinetic ParameterNon-Deuterated UrapidilExpected Change in Urapidil-d3(methoxy-d3)
Rate of O-demethylationBaselineDecreased
Plasma Half-life (t1/2)BaselineIncreased
Area Under the Curve (AUC)BaselineIncreased
Total Clearance (Cl)BaselineDecreased
Metabolic Ratio (O-desmethyl metabolite / Parent)BaselineDecreased

Mechanistic Research and Advanced Applications of Urapidil D3 Methoxy D3

Elucidation of Enzyme-Substrate Interactions using Stable Isotopes

The metabolism of urapidil (B1196414) is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. Biotransformation of urapidil primarily occurs in the liver, involving several key enzymatic pathways. nih.govresearchgate.net The main metabolic routes include para-hydroxylation of the phenyl ring, O-demethylation of the methoxy (B1213986) group, and N-dealkylation of the uracil (B121893) side chain. nih.govresearchgate.net The cytochrome P450 (CYP) enzyme system is heavily implicated in these oxidative reactions. cdnsciencepub.comnih.gov

The use of Urapidil-d3(methoxy-d3) offers a unique opportunity to investigate the intricacies of these enzyme-substrate interactions, particularly the O-demethylation process. The substitution of hydrogen with deuterium (B1214612) at the methoxy group introduces a kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult for enzymes to cleave. nih.gov

By comparing the rate of O-demethylation of urapidil with that of Urapidil-d3(methoxy-d3) in in vitro systems, such as human liver microsomes or recombinant CYP enzymes, researchers can quantify the KIE. nih.gov A significant KIE would provide strong evidence that the cleavage of the C-H bond on the methoxy group is a rate-determining step in the metabolic pathway. nih.gov This information is invaluable for:

Identifying specific CYP isozymes responsible for urapidil's O-demethylation.

Understanding the catalytic mechanism of the involved enzymes.

Predicting potential drug-drug interactions where co-administered drugs might compete for the same metabolic pathway.

This targeted isotopic labeling allows for a precise dissection of metabolic pathways that would be difficult to achieve with the unlabeled compound alone. adesisinc.commoravek.com

Mass Balance Studies in Preclinical Models

Mass balance studies are fundamental in preclinical drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. youtube.comacs.orgmedicilon.com These studies typically utilize radiolabeled compounds (e.g., with 14C or 3H) to trace the drug and its metabolites throughout the body. youtube.comacs.org While Urapidil-d3(methoxy-d3) is a stable isotope-labeled compound and not radioactive, its distinct mass makes it an excellent tool for quantitative analysis in ADME studies, especially when used alongside a radiolabeled version or as a quantitative internal standard in mass spectrometry-based assays. acs.orgnih.gov

In a typical preclinical mass balance study involving a compound like urapidil, a known dose of the labeled drug would be administered to animal models (e.g., rats, dogs). nih.govnih.gov Urine, feces, and blood samples are then collected over a period of time. youtube.comacs.org Analysis of these samples provides a comprehensive picture of the drug's disposition.

The use of Urapidil-d3(methoxy-d3) in conjunction with highly sensitive mass spectrometry techniques allows for the precise quantification of the parent drug and its deuterated metabolites. nih.gov This helps in constructing a detailed metabolic map and calculating the percentage of the administered dose that is absorbed, eliminated, and transformed into various metabolites. youtube.com

Table 1: Illustrative Data from a Preclinical Mass Balance Study

ParameterFindingImplication for Urapidil-d3(methoxy-d3) Study
Route of Excretion Primarily renal elimination of metabolites. nih.govAllows for the characterization of deuterated metabolites in urine.
Major Metabolites p-hydroxylated, O-demethylated, and N-dealkylated forms. nih.govresearchgate.netEnables tracking the formation of the O-demethylated metabolite and assessing the impact of deuteration on this pathway.
Bioavailability Moderate first-pass metabolism observed for urapidil. nih.govUrapidil-d3(methoxy-d3) can help quantify the extent of first-pass O-demethylation.

This table is illustrative and based on known data for urapidil. A specific mass balance study with Urapidil-d3(methoxy-d3) would generate precise quantitative data.

Development of New Analytical Techniques and Methodologies for Deuterated Compounds

The quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The development of robust and sensitive analytical methods is therefore crucial. Deuterated compounds like Urapidil-d3(methoxy-d3) are instrumental in the development and validation of such methods, primarily serving as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.ininnovareacademics.inresearchgate.net

An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. It helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. innovareacademics.ininnovareacademics.in Deuterated analogues are considered the gold standard for internal standards in LC-MS/MS because they co-elute with the unlabeled analyte and have nearly identical ionization efficiency, but are distinguishable by their mass. innovareacademics.ininnovareacademics.inresearchgate.net

A study detailing the quantification of urapidil in human plasma utilized Urapidil-d4 as an internal standard, highlighting the utility of deuterated urapidil in bioanalysis. innovareacademics.ininnovareacademics.in The methodology involved solid-phase extraction of the drug from plasma, followed by separation using ultra-performance liquid chromatography (UPLC) and detection with a tandem mass spectrometer. innovareacademics.ininnovareacademics.inresearchgate.net

Table 2: Key Parameters of a UPLC-MS/MS Method for Urapidil Quantification

ParameterDetailReference
Chromatography UPLC with a C18 column innovareacademics.ininnovareacademics.in
Extraction Solid-Phase Extraction (SPE) innovareacademics.ininnovareacademics.inresearchgate.net
Internal Standard Urapidil-d4 innovareacademics.ininnovareacademics.inresearchgate.net
Detection Tandem Mass Spectrometry (MS/MS) innovareacademics.ininnovareacademics.inresearchgate.net
Linear Range 5–500 ng/mL in human plasma innovareacademics.ininnovareacademics.inresearchgate.net
Recovery >90% for both urapidil and the deuterated standard innovareacademics.ininnovareacademics.inresearchgate.net

The use of Urapidil-d3(methoxy-d3) as an internal standard would follow a similar principle, providing a reliable means for the accurate quantification of urapidil in various biological samples. impurity.comclearsynth.comlgcstandards.com The development of such sensitive and specific methods is essential for clinical pharmacokinetic studies and therapeutic drug monitoring. nih.gov

Future Directions in Stable Isotope Labeling for Pharmaceutical Research

The field of stable isotope labeling in pharmaceutical research is continuously evolving, with a trend towards more sophisticated applications and the development of novel deuterated compounds. adesisinc.comaquigenbio.comprecisionbusinessinsights.com The future for compounds like Urapidil-d3(methoxy-d3) lies in several exciting areas:

Enhanced Therapeutic Profiles: Strategic deuteration of a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites. cdnsciencepub.comnih.gov Future research could explore whether the deuteration of the methoxy group in urapidil leads to a clinically meaningful alteration in its therapeutic index. aquigenbio.com

Personalized Medicine: As our understanding of pharmacogenomics deepens, stable isotope-labeled compounds could be used in "micro-dosing" studies to probe individual differences in drug metabolism. researchgate.net This could help in tailoring drug therapy to a patient's specific metabolic phenotype.

Advanced Analytical Methodologies: The drive for higher sensitivity and throughput in bioanalysis will continue to fuel the development of new analytical techniques. labinsights.nlresolvemass.catandfonline.com Innovations in mass spectrometry and chromatographic techniques, combined with the use of deuterated standards, will enable the analysis of drugs in increasingly complex biological systems and at lower concentrations. adesisinc.comnih.gov

Mechanistic Toxicology: Stable isotope labeling can be a powerful tool to investigate the mechanisms of drug-induced toxicity. nih.gov By tracing the metabolic fate of a drug and identifying reactive metabolites, researchers can better understand and predict potential adverse effects.

The continued innovation in synthetic chemistry will also make a wider range of deuterated compounds more accessible for research, paving the way for new discoveries in drug development and a deeper understanding of the interaction between drugs and biological systems. aquigenbio.comthieme-connect.com

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Urapidil-d3 (methoxy-d3) to ensure high isotopic purity?

  • Methodological Answer : Synthesis of deuterated compounds like Urapidil-d3 requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency) to minimize isotopic exchange and maximize yield. For methoxy-d3 groups, deuteration is typically achieved via acid-catalyzed exchange reactions using deuterated methanol (CD3OD) under anhydrous conditions . Post-synthesis purification using techniques such as column chromatography or recrystallization is essential to isolate the deuterated product from non-deuterated impurities. Analytical validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) ensures isotopic purity >98%, as outlined in deuterated compound synthesis protocols .

Q. How can researchers validate the structural integrity and isotopic labeling of Urapidil-d3 (methoxy-d3) using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C, and ²H NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic peaks for the methoxy-d3 group (e.g., absence of C-H stretching in IR and deuteration shifts in NMR). Elemental analysis (EA) and HRMS are used to verify molecular weight and isotopic enrichment (e.g., molecular ion peaks at m/z 390.50 for Urapidil-d3) . Cross-referencing with non-deuterated Urapidil controls is critical to confirm labeling efficiency.

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in pharmacokinetic data for Urapidil-d3 (methoxy-d3) across in vitro and in vivo studies?

  • Methodological Answer : Contradictions in metabolic stability or absorption data may arise from differences in experimental models (e.g., hepatocyte vs. microsomal assays) or deuterium isotope effects. To address this, researchers should:

  • Standardize assay conditions : Use identical buffer systems, temperature, and enzyme concentrations across studies.
  • Control for isotope effects : Compare degradation rates of Urapidil-d3 with non-deuterated analogs under identical conditions .
  • Validate with orthogonal methods : Confirm findings using LC-MS/MS for metabolite quantification and stable isotope tracing in animal models .

Q. How can researchers design a robust protocol for quantifying Urapidil-d3 (methoxy-d3) in biological matrices while minimizing matrix interference?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate Urapidil-d3 from plasma or tissue homogenates.
  • Internal standards : Employ a structurally similar deuterated internal standard (e.g., Urapidil-d6) to correct for ion suppression/enhancement in mass spectrometry.
  • Chromatographic separation : Optimize reverse-phase HPLC conditions (e.g., C18 column, gradient elution with 0.1% formic acid) to resolve Urapidil-d3 from endogenous compounds.
  • Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Q. What analytical approaches are suitable for investigating the deuterium isotope effect (DIE) on the metabolic pathways of Urapidil-d3 (methoxy-d3)?

  • Methodological Answer :

  • Comparative metabolism studies : Co-incubate Urapidil and Urapidil-d3 in human liver microsomes (HLM) to measure differences in CYP450-mediated oxidation rates.
  • Kinetic isotope effect (KIE) analysis : Calculate kH/kDk_H/k_D ratios for key metabolic steps (e.g., O-demethylation) using LC-MS/MS-derived rate constants .
  • Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for C-D vs. C-H bonds in methoxy-d3 groups, correlating with experimental KIE values .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of Urapidil-d3 (methoxy-d3) under varying storage conditions?

  • Methodological Answer : Stability discrepancies often arise from differences in storage temperature, solvent composition, or exposure to light. To reconcile findings:

  • Accelerated stability studies : Conduct forced degradation under acidic, basic, oxidative, and photolytic conditions, monitoring degradation products via LC-MS.
  • Long-term stability : Store aliquots at -80°C in amber vials with desiccants and periodically assay isotopic purity over 6–12 months .
  • Documentation : Report storage conditions (e.g., solvent, container material) in detail to enable cross-study comparisons .

Experimental Design Considerations

Q. What controls are essential when using Urapidil-d3 (methoxy-d3) as an internal standard in quantitative bioanalysis?

  • Methodological Answer :

  • Deuterated vs. non-deuterated controls : Ensure the internal standard (IS) differs by ≥3 Da to avoid spectral overlap.
  • Matrix-matched calibration : Prepare calibration curves in the same biological matrix as study samples to account for matrix effects.
  • Stability controls : Include QC samples at low, medium, and high concentrations to monitor IS performance across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.